REACTION_CXSMILES
|
[C:1](Cl)(=[O:3])[CH3:2].[CH2:5]([O:7][C:8]([C:10]1[C:11]2[CH2:19][CH2:18][CH2:17][CH2:16][C:12]=2[S:13][C:14]=1[NH2:15])=[O:9])[CH3:6].O>N1C=CC=CC=1>[CH2:5]([O:7][C:8]([C:10]1[C:11]2[CH2:19][CH2:18][CH2:17][CH2:16][C:12]=2[S:13][C:14]=1[NH:15][C:1](=[O:3])[CH3:2])=[O:9])[CH3:6]
|
Name
|
|
Quantity
|
62 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
125 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1C2=C(SC1N)CCCC2
|
Name
|
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
2.2 L
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at room temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The resulting solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
was dried overnight at 55° C.
|
Duration
|
8 (± 8) h
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1C2=C(SC1NC(C)=O)CCCC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 140 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |